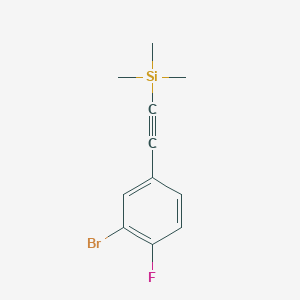
2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane is an organosilicon compound characterized by the presence of a bromo and fluoro-substituted phenyl ring attached to an ethynyl group, which is further bonded to a trimethylsilane moiety. This compound is of significant interest in organic synthesis and material science due to its unique structural features and reactivity .
Vorbereitungsmethoden
The synthesis of 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane typically involves the palladium-catalyzed coupling reaction between 3-bromo-4-fluorophenylacetylene and trimethylsilylacetylene. The reaction is carried out under an inert atmosphere, often using a base such as triethylamine, and a palladium catalyst like Pd(PPh3)4. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions, leading to the formation of new derivatives.
Coupling Reactions: The ethynyl group can participate in Sonogashira coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alkenes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials, due to its ability to introduce functional groups into the material’s structure.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and its role in drug discovery.
Wirkmechanismus
The mechanism by which 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The ethynyl group acts as a reactive site for coupling reactions, while the bromo and fluoro substituents influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane include:
2-(4-Bromo-3-fluorophenyl)ethynyl-trimethylsilane: Differing in the position of the bromo and fluoro substituents, which can affect reactivity and selectivity in reactions.
2-(3-Bromo-4-chlorophenyl)ethynyl-trimethylsilane: Substitution of the fluoro group with a chloro group, leading to different electronic and steric effects.
2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane: The presence of a methyl group instead of a fluoro group, influencing the compound’s hydrophobicity and reactivity.
These comparisons highlight the unique properties of this compound, particularly its electronic characteristics and reactivity patterns.
Eigenschaften
IUPAC Name |
2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFSi/c1-14(2,3)7-6-9-4-5-11(13)10(12)8-9/h4-5,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEKPBMMSYAKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














